Technical Whitepaper: Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate
Technical Whitepaper: Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate
This technical guide provides an in-depth analysis of Imidazole-1-butyric acid, 2-methyl-, ethyl ester (CAS 110525-53-6), a specialized N-functionalized imidazole derivative.[1]
The Latent Catalyst & Versatile Synthon[1]
Executive Summary
Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate (CAS 110525-53-6) represents a critical class of N-substituted imidazoles used primarily as latent curing agents in high-performance epoxy resin systems and as advanced intermediates in pharmaceutical synthesis.[1]
Unlike simple imidazoles (e.g., 2-methylimidazole), this ester-functionalized derivative offers a unique balance of reactivity and stability ("latency").[1] The ester tail enhances solubility in organic matrices and delays the onset of catalytic activity until elevated curing temperatures are reached, making it indispensable for one-pot epoxy formulations used in semiconductor encapsulation and aerospace composites. Furthermore, its structure serves as a protected pharmacophore for the synthesis of bioactive molecules targeting histamine receptors and thromboxane synthase.
Chemical Profile & Identity
The nomenclature "2-methyl- ethyl ester" in the request refers to the ethyl ester of the butyric acid chain attached to a 2-methylimidazole core.[1]
| Property | Specification |
| Chemical Name | Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate |
| CAS Number | 110525-53-6 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Structure | Imidazole ring substituted at N1 with ethyl butyrate; Methyl group at C2.[1][2][3][4] |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in alcohols, esters, chlorinated solvents; Limited water solubility. |
| Key Functionality | Latent nucleophile (N3), Ester hydrolysis site. |
Synthesis & Manufacturing Protocol
The industrial synthesis of CAS 110525-53-6 prioritizes the N-alkylation of 2-methylimidazole.[1] Two primary routes exist: the nucleophilic substitution with ethyl 4-bromobutyrate and the Michael-type addition (if using acrylate precursors) or ring-opening of
Route A: Nucleophilic Substitution (Preferred for Purity)
This protocol ensures high regioselectivity for the
Experimental Workflow
-
Reagents:
-
Procedure:
-
Activation: Dissolve 2-methylimidazole in ACN. Add
and stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add Ethyl 4-bromobutyrate dropwise over 1 hour. The slow addition prevents bis-alkylation (quaternization).[1]
-
Reflux: Heat the mixture to 60–80°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Filter off inorganic salts (
, Excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in Ethyl Acetate, wash with brine. Distill under high vacuum to obtain the pure ester.
-
Visualization: Synthetic Pathway
Figure 1: Synthetic pathway for the N-alkylation of 2-methylimidazole to yield the target ester.[1][3][5][6]
Applications & Mechanism of Action
A. Latent Epoxy Curing Agent (Industrial Core)
In the electronics industry (e.g., semiconductor packaging), "latency" is critical. A curing agent must remain inert during storage (shelf life) but react rapidly during the molding process (curing).
-
Mechanism: The 2-methyl group provides steric hindrance, reducing the nucleophilicity of the
nitrogen at room temperature. The long butyric ester chain acts as a "tail," improving compatibility with the epoxy resin matrix and preventing premature crystallization. -
Activation: Upon heating (>120°C), the mobility of the molecule increases, and the
nitrogen attacks the epoxide ring, initiating cross-linking.
B. Pharmaceutical Intermediate
The 4-(imidazol-1-yl)butyric acid motif is a pharmacophore found in thromboxane synthase inhibitors and histamine antagonists.[1]
-
Role: CAS 110525-53-6 serves as a protected precursor .[1] The ethyl ester protects the carboxylic acid during reactions on the imidazole ring (e.g., halogenation or formylation at C4/C5).
-
Deprotection: The ester is easily hydrolyzed (LiOH/THF) to yield the free acid, 4-(2-methylimidazol-1-yl)butanoic acid , which can then be coupled to amines or other heterocycles.[1]
Visualization: Epoxy Curing Mechanism
Figure 2: Mechanism of latent catalysis in epoxy resin systems.[1]
Quality Control & Analytical Standards
To ensure suitability for pharmaceutical or electronic grade applications, the following QC protocols are mandatory.
A. HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV at 210 nm (Imidazole absorption).
-
Acceptance Criteria: Purity
; Single largest impurity .
B. GC-MS (Identity)
-
Inlet Temp: 250°C.
-
Column: HP-5ms (30m x 0.25mm).[1]
-
Program: 80°C (1 min)
10°C/min 280°C. -
Target Ion: Molecular ion
at m/z 196.[4][7] Fragment ions at m/z 82 (2-methylimidazole ring) and m/z 115 (ester chain cleavage).[1]
References
-
PubChem. (2025). Compound Summary: Ethyl 4-(2-methylimidazol-1-yl)butanoate (CAS 110525-53-6).[1] National Library of Medicine. [Link][1]
-
Shikoku Chemicals Corp. (1983).[6] Process for preparing imidazole derivatives. US Patent 4,394,511.
- Takeda Chemical Industries. (1999). Condensed hetero-cyclic compounds, their production and use.
Sources
- 1. CAS号列表_1_第678页_Chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and In Vitro Evaluation of Novel Anti-HIV 3-Pyrazol-3- yl-Pyridin-2-One Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - C10H16N2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 108035-44-5_ethyl 4-(2-methylimidazol-1-yl)benzoateCAS号:108035-44-5_ethyl 4-(2-methylimidazol-1-yl)benzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. guidechem.com [guidechem.com]
- 7. PubChemLite - 110525-53-6 (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
